1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea
Overview
Description
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorobenzoyl group, a formylpiperazinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-formylpiperazine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1-(4-Carboxybenzoyl)-3-(4-formylpiperazinyl)-thiourea.
Reduction: 1-(4-Chlorobenzoyl)-3-(4-hydroxypiperazinyl)-thiourea.
Substitution: 1-(4-Substituted benzoyl)-3-(4-formylpiperazinyl)-thiourea.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group may facilitate binding to hydrophobic pockets, while the formylpiperazinyl and thiourea moieties can form hydrogen bonds with active site residues. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methylbenzoyl)-3-(4-formylpiperazinyl)-thiourea: Similar structure but with a methyl group instead of a chlorine atom, which may affect its binding affinity and biological activity.
1-(4-Chlorobenzoyl)-3-(4-hydroxypiperazinyl)-thiourea: Similar structure but with a hydroxyl group instead of a formyl group, which may influence its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[(4-formylpiperazin-1-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-3-1-10(2-4-11)12(20)15-13(21)16-18-7-5-17(9-19)6-8-18/h1-4,9H,5-8H2,(H2,15,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHLQICGRCCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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